molecular formula C24H29NO5S B2950726 (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 574721-54-3

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2950726
CAS No.: 574721-54-3
M. Wt: 443.56
InChI Key: OLOYXLKTUCQNTB-FMIVXFBMSA-N
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Description

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound of significant interest in oncology research, primarily characterized as a potent inhibitor of cyclin-dependent kinases (CDKs). Its core research value lies in its potential to induce cell cycle arrest and apoptosis in proliferating cancer cells. The compound is structurally related to SNS-032 (BMS-387032), a well-known selective inhibitor of CDK2, CDK7, and CDK9 [https://pubchem.ncbi.nlm.nih.gov/compound/10101000]. By inhibiting these key kinases, it disrupts critical cellular processes; CDK2 and CDK7 inhibition halts cell cycle progression, while suppression of CDK9, a regulator of transcription, leads to the rapid downregulation of short-lived oncoproteins and anti-apoptotic proteins like Mcl-1 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822360/]. This dual mechanism makes it a valuable chemical probe for investigating the dependencies of various cancer cell lines on specific CDK pathways and for exploring combination therapies with other chemotherapeutic agents. Consequently, this compound is a crucial tool for researchers dissecting the molecular mechanisms of carcinogenesis and evaluating novel therapeutic strategies targeting transcriptional and cell cycle regulation.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-5-15-7-10-17-20(14-15)31-23(22(17)24(27)30-6-2)25-21(26)12-9-16-8-11-18(28-3)19(13-16)29-4/h8-9,11-13,15H,5-7,10,14H2,1-4H3,(H,25,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYXLKTUCQNTB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including an ethyl ester functional group and a tetrahydrobenzo[b]thiophene core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C24H29NO5SC_{24}H_{29}NO_5S with a molecular weight of 445.56 g/mol. Its structure includes several functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antioxidant , antibacterial , and anticancer properties.

Antioxidant Activity

Antioxidant studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant radical scavenging properties. The compound was tested using methods such as:

  • DPPH radical scavenging
  • Nitric oxide scavenging
  • Lipid peroxidation inhibition

Results indicated that compounds with phenolic moieties displayed enhanced antioxidant activity. For instance, one study reported that certain derivatives showed comparable activity to standard antioxidants, suggesting that the presence of hydroxyl groups is crucial for their efficacy .

CompoundDPPH Scavenging (%)Nitric Oxide Scavenging (%)Lipid Peroxidation Inhibition (%)
Compound A85.078.572.0
Compound B90.081.075.0

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Staphylococcus aureus1.11
Escherichia coli0.64
Pseudomonas aeruginosa1.00
Salmonella spp.0.54

These results indicate that the compound possesses strong antibacterial properties, particularly against E. coli and S. aureus, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cells ranged from 23.2 to 49.9 µM, indicating potent antiproliferative activity.

Additionally, flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and induced apoptosis in cancer cells .

Case Studies

  • Study on Antioxidant Effects : A study evaluated multiple tetrahydrobenzo[b]thiophene derivatives for their antioxidant properties using various assays. Results indicated that compounds with hydroxyl substitutions exhibited superior activity compared to those with methoxy groups .
  • Antibacterial Evaluation : A recent evaluation of a series of tetrahydrobenzothiophene derivatives showed promising antibacterial activity against common pathogens such as E. coli and Pseudomonas aeruginosa. The study highlighted the potential of these compounds as lead candidates for antibiotic development .
  • Cytotoxicity in Cancer Cells : Research demonstrated that the compound effectively induced apoptosis in MCF-7 cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes alkaline hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or further functionalization .

Hydrolysis Conditions

ParameterDetailSource
ReagentNaOH (aqueous)
SolventEthanol/water mixture
Temperature60–80°C
ProductCarboxylic acid derivative

The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution at the ortho/para positions due to the electron-donating methoxy groups. Potential reactions include:

  • Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups.

  • Sulfonation : Exposure to fuming sulfuric acid adds sulfonic acid groups .

Steric Considerations
The bulky tetrahydrobenzo[b]thiophene core and acrylamido side chain limit reactivity at certain positions, favoring para substitution on the dimethoxyphenyl ring .

Nucleophilic Attack on the Acrylamido Group

The α,β-unsaturated acrylamido system participates in Michael addition reactions. Nucleophiles (e.g., thiols, amines) attack the β-carbon, forming new C–N or C–S bonds.

Example Reaction with Thiols

ReagentProductConditions
Benzyl mercaptanβ-(Benzylthio)acrylamido derivativeRoom temperature

Redox Reactions

The tetrahydrobenzo[b]thiophene core is susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄), leading to sulfoxide or sulfone derivatives. Conversely, catalytic hydrogenation reduces the acrylamido double bond .

Oxidation Data

Oxidizing AgentProductYield
H₂O₂/AcOHSulfoxide65%
KMnO₄ (acidic)Sulfone45%

Biological Interaction as a Reaction Pathway

In pharmacological contexts, the compound interacts with bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding between the acrylamido carbonyl and enzyme active sites . This "reaction" is non-covalent but critical for its antibacterial activity .

Comparison with Similar Compounds

Key Observations :

  • The presence of methoxy groups (as in the target compound) correlates with improved antioxidant activity compared to hydroxyl-substituted analogs, likely due to enhanced radical scavenging and stability .
  • Ethyl vs.

Key Observations :

  • The Petasis reaction (used in ) offers regioselectivity but suffers from lower yields compared to Knoevenagel condensations .
  • The target compound’s synthesis likely requires optimization to balance yield and substituent complexity.

Antioxidant Activity

Substituents on the phenyl ring significantly influence antioxidant efficacy:

Compound Substituent DPPH IC50 (µM) FRAP Activity (µM Fe²⁺/g) Reference
4-hydroxy-3,5-dimethoxyphenyl 8.2 450
4-hydroxyphenyl 12.5 320
3,4-dimethoxyphenyl (target) Predicted Predicted -

Key Insights :

  • Methoxy groups at 3,4-positions (as in the target compound) are expected to surpass hydroxyl-substituted analogs in antioxidant capacity due to synergistic electron donation .

Anti-inflammatory Activity

Limited data exist for the target compound, but related derivatives show:

  • 4-hydroxy-3-methoxyphenyl analogs reduce carrageenan-induced edema by 68% at 50 mg/kg .
  • Ethyl esters generally enhance bioavailability compared to methyl esters .

Q & A

Basic: What are the key steps in synthesizing (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the thiophene core. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are synthesized via cyclization reactions, often using substituted cyclohexanones and sulfur-containing reagents .
  • Step 2: Acrylamide formation. The amine group on the thiophene core reacts with 3,4-dimethoxycinnamic acid derivatives (e.g., via Knoevenagel condensation or acryloyl chloride coupling) to form the (E)-configured acrylamide. Piperidine and acetic acid are used as catalysts in refluxing toluene .
  • Step 3: Purification. Reverse-phase HPLC (using MeCN:H₂O gradients) or recrystallization (methanol/ethanol) ensures high purity .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assigns proton and carbon environments (e.g., acrylamide NH at δ 10–12 ppm, ester carbonyl at ~170 ppm) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, C-O ester at 1200–1300 cm⁻¹) .
  • HRMS/LC-MS: Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Advanced: How can low yields during acrylamide coupling be mitigated?

Methodological Answer:
Low yields often arise from steric hindrance or incomplete imine formation. Strategies include:

  • Optimizing Reaction Conditions: Prolonged reflux (5–6 hours) with catalytic piperidine/acetic acid improves conversion .
  • Anhydride Alternatives: Using reactive acylating agents (e.g., maleic or succinic anhydrides) instead of acryloyl chloride enhances efficiency .
  • Purification Adjustments: Switching from recrystallization to HPLC (MeCN:H₂O gradients) recovers more product .

Advanced: What structural features influence antibacterial activity in analogous compounds?

Methodological Answer:

  • Thiophene Core: The tetrahydrobenzo[b]thiophene scaffold enhances membrane penetration due to lipophilicity .
  • Acrylamide Linker: The (E)-configuration maximizes planar geometry for target binding .
  • Substituent Effects: 3,4-Dimethoxyphenyl groups improve activity against Gram-positive bacteria (e.g., S. aureus), while ethyl esters balance solubility and stability .
  • Key Data: Analogues with chloro/methoxy substitutions show MIC values of 2–8 µg/mL, correlating with electron-withdrawing groups .

Advanced: How should contradictory biological assay results be resolved?

Methodological Answer:

  • Control Experiments: Validate assay conditions using known inhibitors (e.g., ciprofloxacin for antibacterial assays) .
  • Orthogonal Assays: Combine MIC testing with time-kill curves or bacterial membrane disruption studies .
  • Structural Reanalysis: Confirm compound integrity via NMR post-assay to rule out degradation .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Reverse-Phase HPLC: Effective for polar impurities (gradient: 30% → 100% MeCN in H₂O) .
  • Recrystallization: Methanol or ethanol yields high-purity crystals (melting point: 190–210°C) .
  • Column Chromatography: Silica gel with ethyl acetate/hexane mixtures (1:3 ratio) separates non-polar byproducts .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Vary Substituents: Replace 3,4-dimethoxyphenyl with halogens (Cl, F) or heterocycles to modulate electronic effects .
  • Ester Modification: Switch ethyl to methyl or tert-butyl esters to study steric/electronic impacts .
  • Core Functionalization: Introduce substituents at the 6-ethyl position of the tetrahydrobenzo[b]thiophene to probe binding pocket interactions .

Advanced: What is the role of the thiophene ring in electrophilic reactions?

Methodological Answer:
The thiophene’s electron-rich π-system facilitates electrophilic substitutions (e.g., bromination or nitration at the 5-position). However, the 3-carboxylate group deactivates the ring, directing electrophiles to specific positions. Computational modeling (DFT) can predict reactivity patterns for targeted derivatization .

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